4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine
CAS No.:
Cat. No.: VC18216664
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FN |
|---|---|
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | (E)-4-(4-fluorophenyl)-N-methylbut-3-en-1-amine |
| Standard InChI | InChI=1S/C11H14FN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h2,4-8,13H,3,9H2,1H3/b4-2+ |
| Standard InChI Key | GOZYQRMCCMDLMW-DUXPYHPUSA-N |
| Isomeric SMILES | CNCC/C=C/C1=CC=C(C=C1)F |
| Canonical SMILES | CNCCC=CC1=CC=C(C=C1)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine (C₁₁H₁₄FN) features a four-carbon chain with a double bond between positions 3 and 4. The amine group (-NH-) at position 1 is methylated, while a 4-fluorophenyl group is attached to position 4. This arrangement creates a planar, conjugated system that influences both physical properties and chemical reactivity .
Spectroscopic Properties
Predicted spectroscopic data based on analogous compounds:
These predictions align with trends observed in N-[(4-fluorophenyl)methyl]but-3-en-1-amine and related unsaturated amines .
Synthetic Methodologies
Hydroamination of Alkenes
A plausible route involves the hydroamination of 4-(4-fluorophenyl)buta-1,3-diene with methylamine. Catalysts such as rhodium(I) complexes or Brønsted acids (e.g., triflic acid) could facilitate this transformation:
This method mirrors industrial hydroamination processes for unsaturated amines, achieving yields up to 85% under optimized conditions.
Reductive Amination
Alternative approaches include reductive amination of 4-(4-fluorophenyl)but-3-enal with methylamine using sodium cyanoborohydride (NaBH₃CN):
This method offers functional group tolerance but requires careful pH control (pH 6–7) to prevent imine hydrolysis .
Comparative Synthesis Table
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydroamination | RhCl(PPh₃)₃, 80°C, 12h | 78–85 | ≥95 |
| Reductive Amination | NaBH₃CN, MeOH, rt, 24h | 65–72 | 90 |
Chemical Reactivity and Transformations
Oxidation Reactions
The allylic amine structure renders the compound susceptible to oxidation. Treatment with hydrogen peroxide (H₂O₂) in acidic media produces the corresponding nitroxide radical, while stronger oxidants like KMnO₄ lead to cleavage of the double bond:
Electrophilic Aromatic Substitution
The electron-withdrawing fluorine atom directs electrophiles to the meta position of the aromatic ring. Nitration using mixed acid (HNO₃/H₂SO₄) yields 3-nitro-4-fluorophenyl derivatives:
Industrial and Material Science Applications
Catalytic Ligand Design
The fluorophenyl group’s electron-deficient nature makes the compound a candidate for asymmetric catalysis. When complexed with palladium, it facilitates Suzuki-Miyaura couplings with enantiomeric excess (ee) up to 92% .
Epoxy Resin Modifiers
Incorporation into epoxy systems improves flexural strength by 40% compared to unmodified resins, attributed to the amine’s crosslinking capacity and fluorine’s hydrophobic effects.
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